2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
Overview
Description
“2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” is a compound with the molecular weight of 185.06 . It is a solid substance at room temperature . The IUPAC name for this compound is "(5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H” and the InChI key is "AGPDXAMGCAFJKY-UHFFFAOYSA-N" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 185.06 .Scientific Research Applications
Synthesis and Derivative Development
A foundational aspect of the research on 2-(5-Methyl-4H-[1,2,4]triazol-3-yl)-ethylamine dihydrochloride involves its synthesis and the development of various derivatives. Studies have demonstrated methods for preparing fused and non-fused 1,2,4-triazole derivatives, starting from related chemical structures. For instance, one approach involves transforming ethyl ester groups into hydrazide groups, which are then converted into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups. These compounds have been synthesized using both microwave-assisted and conventional methods, further interacting with phenacyl bromides, chloroacetone, or chloroacetic acid to form complex ring structures containing [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazine fragments (Özil, Bodur, Ülker, & Kahveci, 2015).
Biological Activities
The biological activities of 1,2,4-triazole derivatives, including antimicrobial, anti-lipase, and antiurease properties, have been a significant focus. The synthesized compounds have shown varying degrees of activity against microbial strains and in inhibiting specific enzymes, highlighting their potential in medicinal chemistry. For example, a study on the synthesis of new 1,2,4-triazoles and their derivatives revealed antimicrobial activities against a variety of microorganisms, demonstrating the therapeutic potential of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzyme Inhibition
Further research has delved into the enzyme inhibition capabilities of 1,2,4-triazole derivatives, particularly concerning lipase and α-glucosidase enzymes. Certain compounds have been identified with potent inhibitory effects on these enzymes, suggesting applications in treating conditions like obesity and diabetes by modulating metabolic pathways. For instance, some synthesized compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, with IC50 values indicating strong inhibitory effects (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Evaluation
The anticancer properties of 1,2,4-triazole derivatives have also been explored, with several compounds being synthesized and tested against various cancer cell lines. Preliminary screenings have shown that some derivatives exhibit cytotoxicity against specific cancer cells, suggesting potential applications in cancer therapy. The research in this area is aimed at identifying compounds with high specificity and efficacy against cancer cells, contributing to the development of new anticancer drugs (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-7-5(2-3-6)9-8-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECWCZVZQXDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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